![molecular formula C9H18O2 B14743122 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol CAS No. 2892-66-2](/img/structure/B14743122.png)
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol is an organic compound characterized by a cyclobutyl ring substituted with a hydroxymethyl group and a dimethyl group, along with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclobutanone with formaldehyde in the presence of a base to introduce the hydroxymethyl group. This is followed by reduction to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The hydroxyl groups can be reduced to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
Wissenschaftliche Forschungsanwendungen
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and ethanol groups can form hydrogen bonds with active sites, influencing the activity of these targets. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(Hydroxymethyl)cyclobutyl]ethanol
- 2-[3-(Hydroxymethyl)-2-methylcyclobutyl]ethanol
- 2-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]ethanol
Uniqueness
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol is unique due to the presence of both a dimethyl-substituted cyclobutyl ring and an ethanol moiety, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with similar compounds.
Eigenschaften
CAS-Nummer |
2892-66-2 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol |
InChI |
InChI=1S/C9H18O2/c1-9(2)7(3-4-10)5-8(9)6-11/h7-8,10-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
HDAYUBJKGHNFPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC1CO)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


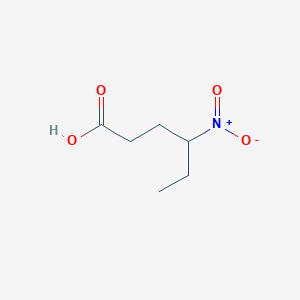
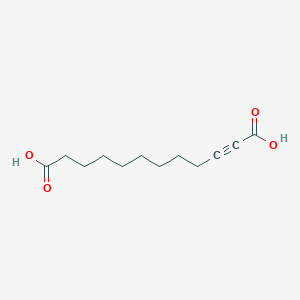
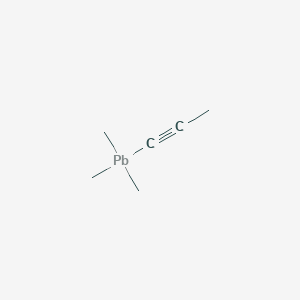
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
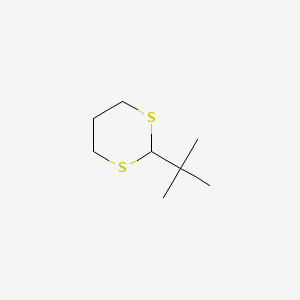
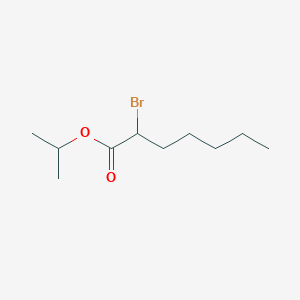
![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)

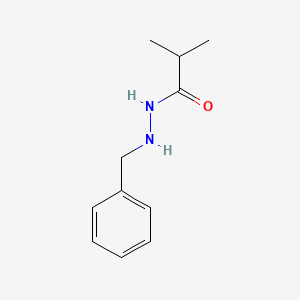

![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)

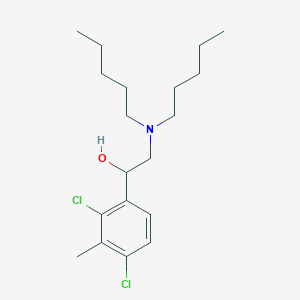
![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
